9-(氯二甲基甲硅烷基)-9h-芴

描述

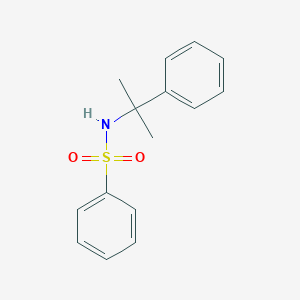

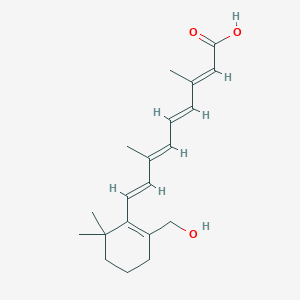

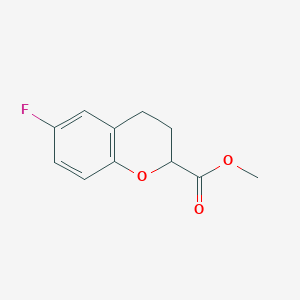

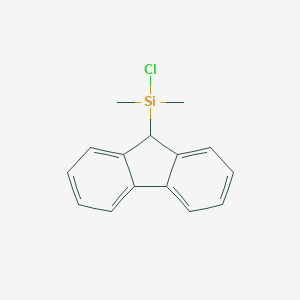

9-(Chlorodimethylsilyl)-9h-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of a chlorodimethylsilyl group at the 9th position. This modification imparts unique properties to the molecule, making it of interest in various chemical applications. The fluorene derivatives are known for their luminescent properties and are considered to have good development prospects and practical value, particularly in the field of organic light-emitting diode (OLED) materials .

Synthesis Analysis

The synthesis of fluorene derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a related fluorene derivative, is synthesized through a series of reactions starting from fluorene, including bromination, methylation, and a Grignard reaction. The process is designed to be efficient, with a focus on achieving high yields in a short reaction time . Similarly, 9-(cycloheptatrienylidene)fluorene derivatives are synthesized through Suzuki or Sonogashira cross-coupling reactions, demonstrating the versatility of fluorene chemistry and the ability to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be quite intricate. For example, dichloro-9-fluorenyltrimethylsilylsilane, a compound closely related to 9-(Chlorodimethylsilyl)-9h-fluorene, has been characterized by X-ray structure analysis. It crystallizes in the triclinic space group with specific bond lengths and angles, indicating a staggered conformation with approximate C s -symmetry. Such detailed structural information is crucial for understanding the reactivity and properties of these molecules .

Chemical Reactions Analysis

Fluorene derivatives can participate in a variety of chemical reactions. The reactivity of these compounds is often influenced by the presence of functional groups and the overall molecular conformation. For instance, the reaction of 9-Fluorenyltris(trimethylsilyl)silane with chlorine leads to the formation of dichloro-9-fluorenyltrimethylsilylsilane, showcasing the reactivity of the fluorene core when substituted with silyl groups . Additionally, the acid-triggered "off-on" fluorescence behavior of 9-(cycloheptatrienylidene)fluorene derivatives highlights the potential of fluorene-based compounds as acid-sensing fluorophores, which could be utilized as indicators in acidic environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-(Chlorodimethylsilyl)-9h-fluorene and its derivatives are influenced by their molecular structures. The introduction of silyl and other substituents can alter properties such as luminescence, reactivity, and stability. The luminescent nature of these compounds makes them suitable for applications in OLED materials, where their performance can be tuned by modifying the chemical structure . The spectroscopic characterization of these compounds, as in the case of dichloro-9-fluorenyltrimethylsilylsilane, provides insights into their electronic properties and potential applications .

科学研究应用

合成和反应性

- 单乙酰基和二乙酰基-9H-芴合成:9H-芴的弗里德尔-克拉夫茨酰化是一种制备单乙酰基和二乙酰基-9H-芴的有效方法,展示了 9H-芴及其衍生物在各种溶剂条件下的反应性。这项研究提供了对涉及 9H-芴的乙酰化反应的选择性和效率的见解 (Titinchi 等,2008)。

溶解度和相平衡

- 有机溶剂中的溶解度:9H-芴的衍生物 9H-芴-9-酮在各种有机溶剂中的溶解度已被测量。这项研究对于了解芴衍生物在不同溶剂体系中的溶解行为至关重要 (魏等,2012)。

催化和氧化

- 使用石墨烯负载碱性催化剂的需氧氧化:使用石墨烯负载的 KOH 复合材料作为催化剂,从 9H-芴合成 9-芴酮衍生物,展示了 9H-芴在催化过程中的潜力,特别是在环保且经济高效的工业应用中 (Zhang 等,2013)。

芴席夫碱化合物

- 芴席夫碱合成和紫外性质:9H-芴-9-甲醛与芳香胺反应形成新的席夫碱化合物,揭示了 9H-芴在创建具有独特紫外吸收性质的化合物中的用途。这表明在紫外敏感材料中的潜在应用 (文文中,2011)。

聚合物应用

- 没有单烷基芴缺陷的聚芴:无缺陷的 9,9-二辛基-9H-芴的合成及其在用于发光器件的聚芴中的应用,证明了芴衍生物在提高有机电子材料性能方面的重要性 (Cho 等,2007)。

交叉偶联反应

- 用于 9H-芴合成的 Pd(0) 催化的交叉偶联:一种通过 Pd(0) 催化的交叉偶联合成 9H-芴衍生物的有效方法,突出了 9H-芴在有机合成和药物化学中的作用 (Xu 等,2015)。

安全和危害

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

未来方向

This involves discussing potential applications and areas of future research for the compound.

属性

IUPAC Name |

chloro-(9H-fluoren-9-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClSi/c1-17(2,16)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHYCLVENKAPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340461 | |

| Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Chlorodimethylsilyl)-9h-fluorene | |

CAS RN |

154283-78-0 | |

| Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

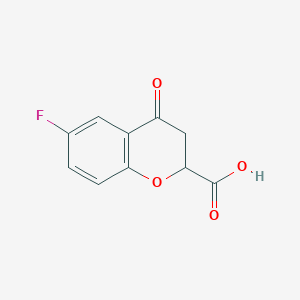

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)